molecular formula C13H15Br2NO4S B2660850 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide CAS No. 514201-06-0

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide

Cat. No.: B2660850
CAS No.: 514201-06-0
M. Wt: 441.13
InChI Key: RBTCEKSAYXQXFK-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylacetamide is a brominated acetamide derivative characterized by a 2,4-dibromophenoxy group linked to an acetamide scaffold. The acetamide nitrogen is substituted with a methyl group and a 1,1-dioxothiolan-3-yl moiety, a five-membered sulfone ring.

Key structural features include:

  • 2,4-Dibromophenoxy group: Electron-withdrawing bromine atoms may enhance electrophilic reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCEKSAYXQXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor to form the thiolane ring.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring.

    Reduction: Reduction reactions could potentially target the bromine atoms or the acetamide group.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if the compound is used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenoxy Groups

a. 2-(4-Chlorophenoxy)-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)Acetamide ()

  • Structural Differences: Replaces 2,4-dibromophenoxy with 4-chlorophenoxy.
  • Impact: Electronic Effects: Chlorine (less electronegative than Br) may reduce electron-withdrawing effects, altering reactivity in nucleophilic substitution or binding interactions.

b. 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

  • Structural Differences: Replaces dibromophenoxy with dichlorophenyl and substitutes the thiolan ring with a thiazole group.
  • Impact :
    • Coordination Ability : The thiazole nitrogen enables metal coordination, unlike the sulfone-containing thiolan ring.
    • Biological Activity : Thiazole derivatives are associated with antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to sulfone-containing analogs .
Analogues with Varied Substituents on the Acetamide Nitrogen

a. N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-2-(4-Methoxyphenoxy)-N-Methylacetamide ()

  • Structural Differences: Substitutes 2,4-dibromophenoxy with 4-methoxyphenoxy.
  • Impact :
    • Solubility : The methoxy group increases hydrophilicity, contrasting with the lipophilic bromine atoms.
    • Electronic Effects : Methoxy’s electron-donating nature may reduce electrophilicity at the acetamide carbonyl .

b. N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Fluorobenzyl)-2-(4-Isopropylphenoxy)Acetamide ()

  • Structural Differences: Incorporates a 2-fluorobenzyl group and 4-isopropylphenoxy substituent.
  • Fluorine Effects: The fluorine atom may enhance metabolic stability via C-F bond resistance to oxidation .
Spectral and Reactivity Comparisons
Compound Key IR Bands (cm⁻¹) Notable Features Reference
Target Compound ~1663–1682 (C=O), ~1247–1255 (C=S) Presence of sulfone (S=O) and acetamide C=O; absence of S-H (tautomerism)
2-(4-Chlorophenoxy)-Analog () Similar C=O, C=S Reduced halogen electronegativity; potential for altered H-bonding
Triazole Derivatives () 1243–1258 (C=S), 3150–3319 (N-H) Tautomeric equilibria (thione vs. thiol); NH groups enhance H-bond donor capacity

Biological Activity

The compound 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

  • Chemical Name : 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide
  • CAS Number : 874787-73-2
  • Molecular Formula : C14H17Br2NO4S
  • Molecular Weight : 455.1621 g/mol
  • SMILES Notation : CCN(C1CCS(=O)(=O)C1)C(=O)COc1ccc(cc1Br)Br

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-b]thiazine have shown promising results against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and C6 (glioma) cells. These compounds were found to inhibit cell proliferation and induce cytotoxicity in a concentration-dependent manner .

CompoundCell LineIC50 (µM)Effect
Thieno[3,2-b]thiazine derivativeA54910Inhibition of proliferation
Thieno[3,2-b]thiazine derivativeHT-2915Induction of apoptosis
Thieno[3,2-b]thiazine derivativeC65DNA synthesis inhibition

The proposed mechanism of action for similar compounds involves the inhibition of critical cellular pathways associated with cancer cell growth. For example, some studies suggest that these compounds may interfere with DNA synthesis and promote apoptosis through the activation of caspases and modulation of heat shock proteins (HSPs) .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of compounds related to 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide. Research on thiazolidine derivatives indicates that they can protect neuronal cells from damage induced by neurotoxic agents. In vitro studies using SH-SY5Y cells demonstrated that certain derivatives reduced the expression of phosphorylated tau (p-Tau), a protein implicated in neurodegenerative diseases like Alzheimer's .

StudyModel UsedConcentration Range (µM)Observed Effect
TZ4C StudySH-SY5Y Cells0.1 - 1000Reduced p-Tau expression
TZ4C StudyRat Model2 - 4 mg/kgImproved memory function

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the efficacy of a compound similar to our target against glioma cells. The results indicated a significant reduction in cell viability when treated with concentrations above 10 µM. The compound also exhibited selectivity towards cancer cells while sparing normal fibroblasts.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, a thiazolidine derivative was administered to assess its neuroprotective effects. Behavioral tests such as the Morris Water Maze showed improved memory retention in treated rats compared to controls. Biochemical assays confirmed reduced acetylcholinesterase activity and lower levels of oxidative stress markers in the hippocampus.

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